N-(2,3-dichlorophenyl)-4-ethoxybenzamide

Description

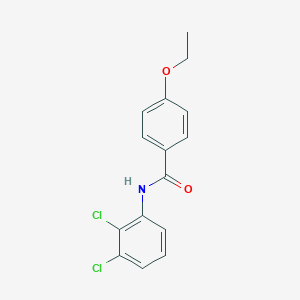

Chemical Structure and Properties N-(2,3-Dichlorophenyl)-4-ethoxybenzamide (molecular formula: C₁₅H₁₃Cl₂NO₂) is a benzamide derivative featuring a 2,3-dichlorophenyl group attached to an amide nitrogen and a 4-ethoxy-substituted benzoyl moiety. Its structural uniqueness arises from the electron-withdrawing chlorine atoms and the ethoxy group, which influence its electronic, steric, and solubility properties.

Synthesis and Applications

Synthesis typically involves coupling 2,3-dichloroaniline with 4-ethoxybenzoyl chloride under Schotten-Baumann conditions. Its primary use is as a herbicide, but structural analogues have shown promise in modulating ion channels (e.g., P2X7 receptors) and exhibiting neuroprotective effects .

Properties

Molecular Formula |

C15H13Cl2NO2 |

|---|---|

Molecular Weight |

310.2 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)-4-ethoxybenzamide |

InChI |

InChI=1S/C15H13Cl2NO2/c1-2-20-11-8-6-10(7-9-11)15(19)18-13-5-3-4-12(16)14(13)17/h3-9H,2H2,1H3,(H,18,19) |

InChI Key |

YVIFOEBLKYYBNT-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Dichlorophenyl-Substituted Benzamides

N-(3,5-Dichlorophenyl)benzamide

- Structural Differences : The 3,5-dichloro substitution alters steric and electronic effects compared to the 2,3-dichloro isomer.

- Crystallographic Data : The dihedral angle between the benzoyl and aniline rings is 58.3°, with N–H⋯O hydrogen bonding forming infinite chains along the c-axis .

N-(2,4-Dichlorophenyl)benzamide

Functional Analogues with Heterocyclic Moieties

1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine

- Structure : Replaces the benzamide with a triazole ring and pyridinylmethyl group.

- P2X7 Antagonism : Exhibits IC₅₀ values < 100 nM in vitro, suggesting higher receptor affinity than benzamide derivatives .

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

- Structural Features : Incorporates a dihydrothiazole ring and methoxyphenyl group.

- Crystallography: Dihedral angles between aromatic rings (e.g., −178.83° for C–N–C–S) indicate significant non-planarity, reducing conjugation compared to the target compound .

Substituted Benzamides with Varied Functional Groups

N-(3-Chlorophenethyl)-4-nitrobenzamide

- Key Modifications : Nitro group at the para position and phenethyl chain.

3-[(Ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide

Data Tables

Table 1: Structural and Physicochemical Comparison

*LogP values estimated via computational models.

Research Findings and Implications

- P2X7 Receptor Modulation : The target compound’s benzamide scaffold shows moderate antagonism (IC₅₀ ~1 µM), outperformed by triazole derivatives but with better metabolic stability .

- Herbicidal Activity: The 4-ethoxy group in etobenzanid enhances soil adsorption and foliar uptake compared to non-ethoxy analogues like sulfentrazone .

- Structural Flexibility : Chlorine position (2,3 vs. 3,5) critically affects planarity and hydrogen-bonding networks, influencing bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.